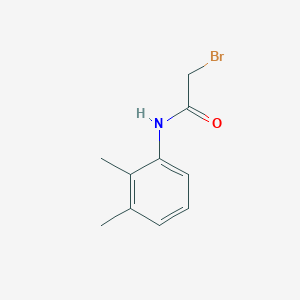
(4-bromofenil)metilenhidrazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-bromo-, hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH- This compound is derived from the reaction between 4-bromobenzaldehyde and hydrazine
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-bromo-, hydrazone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
It is known that hydrazine derivatives can form hydrazones through a mechanism similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion
Biochemical Pathways
Hydrazine derivatives are known to interact with various biochemical pathways, influencing cellular processes . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
The compound’s molecular weight is reported to be 19905 , which may influence its bioavailability and pharmacokinetic profile
Result of Action
Hydrazine derivatives are known to have various biological effects, including potential cytotoxic effects
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of chemical compounds
Análisis Bioquímico
Biochemical Properties
Benzaldehyde, 4-bromo-, hydrazone plays a crucial role in biochemical reactions, particularly in the formation of hydrazones from aldehydes and ketones. This compound interacts with various enzymes and proteins, facilitating the formation of stable hydrazone derivatives. The interaction between Benzaldehyde, 4-bromo-, hydrazone and these biomolecules is primarily based on nucleophilic addition reactions, where the nitrogen atom in the hydrazone acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones .
Cellular Effects
Benzaldehyde, 4-bromo-, hydrazone has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, Benzaldehyde, 4-bromo-, hydrazone can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Benzaldehyde, 4-bromo-, hydrazone involves its interaction with biomolecules through nucleophilic addition reactions. The compound forms stable hydrazone derivatives by reacting with the carbonyl groups of aldehydes and ketones. This reaction is facilitated by the nucleophilic nature of the nitrogen atom in the hydrazone, which attacks the electrophilic carbonyl carbon. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzaldehyde, 4-bromo-, hydrazone can change over time. The compound’s stability and degradation are important factors to consider. Benzaldehyde, 4-bromo-, hydrazone is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Benzaldehyde, 4-bromo-, hydrazone vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, Benzaldehyde, 4-bromo-, hydrazone can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced at certain dosage levels .
Metabolic Pathways
Benzaldehyde, 4-bromo-, hydrazone is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and alter the levels of specific metabolites. For example, it can participate in the formation of hydrazone derivatives, which are important intermediates in certain metabolic reactions. The interaction of Benzaldehyde, 4-bromo-, hydrazone with enzymes can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, Benzaldehyde, 4-bromo-, hydrazone is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. The transport and distribution of Benzaldehyde, 4-bromo-, hydrazone are crucial for its biochemical activity and overall impact on cellular function .
Subcellular Localization
The subcellular localization of Benzaldehyde, 4-bromo-, hydrazone is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The localization of Benzaldehyde, 4-bromo-, hydrazone can impact its activity and function, as well as its interactions with other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-bromo-, hydrazone typically involves the reaction of 4-bromobenzaldehyde with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Bromobenzaldehyde+Hydrazine→Benzaldehyde, 4-bromo-, hydrazone+Water
Industrial Production Methods: While specific industrial production methods for Benzaldehyde, 4-bromo-, hydrazone are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: Benzaldehyde, 4-bromo-, hydrazone can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or hydrazine derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Comparación Con Compuestos Similares
- Benzaldehyde, 4-chloro-, hydrazone
- Benzaldehyde, 4-fluoro-, hydrazone
- Benzaldehyde, 4-iodo-, hydrazone
Comparison: Benzaldehyde, 4-bromo-, hydrazone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it particularly useful in specific synthetic applications and biological studies .
Propiedades
IUPAC Name |
(4-bromophenyl)methylidenehydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJBVTWTYVBTIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392824 |
Source


|
| Record name | Benzaldehyde, 4-bromo-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57477-93-7 |
Source


|
| Record name | Benzaldehyde, 4-bromo-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
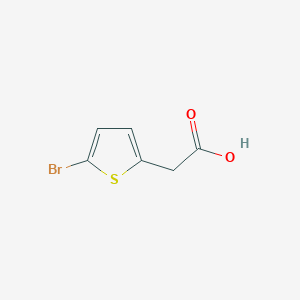

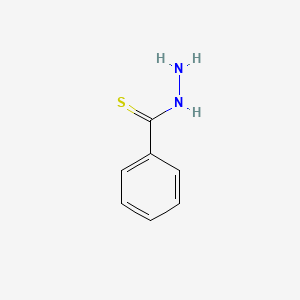
![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)
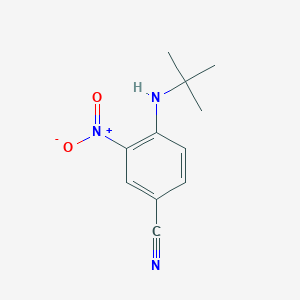
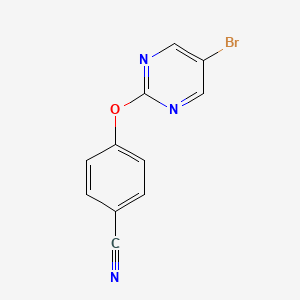
![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)


